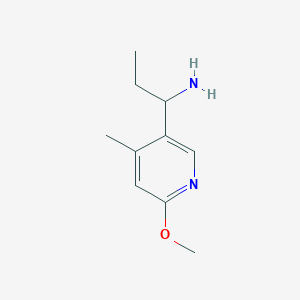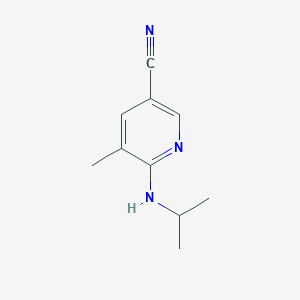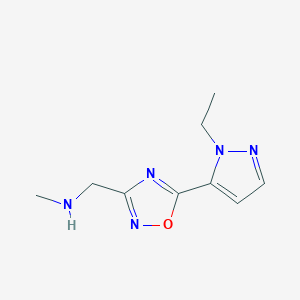
1-(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-methylmethanamine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable hydrazide with a nitrile oxide.
Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Introduction of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-one
- 1-Ethyl-1H-pyrazol-5-amine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Comparison: 1-(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is unique due to the presence of both the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H13N5O/c1-3-14-7(4-5-11-14)9-12-8(6-10-2)13-15-9/h4-5,10H,3,6H2,1-2H3 |
InChI Key |
HMELHZCHXRTWJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)

![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)
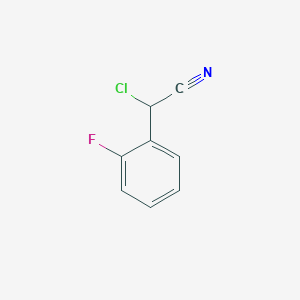
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
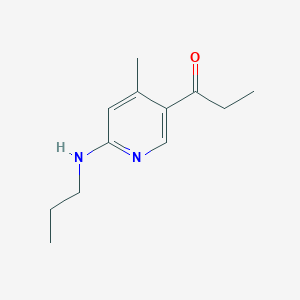
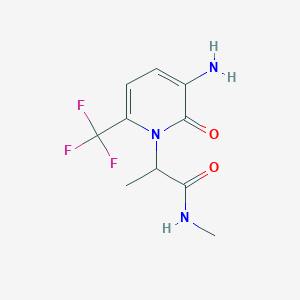
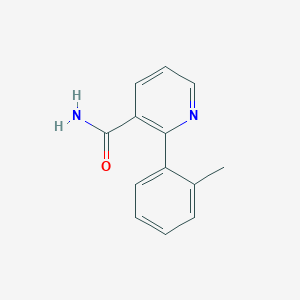
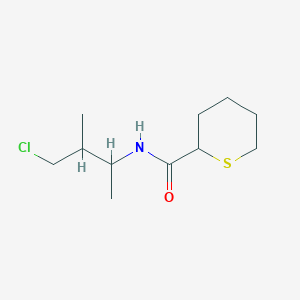
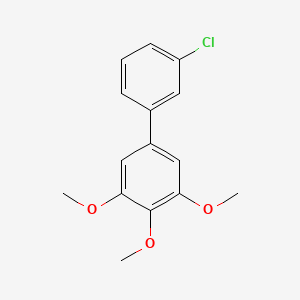
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
